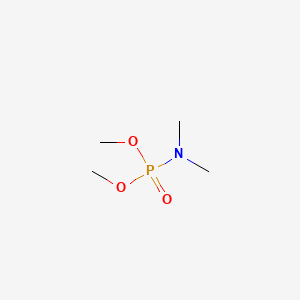
2-Amino-5-methyl-4,5-dihydrofuran-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “2-Amino-5-methyl-4,5-dihydrofuran-3-carbonitrile” has been described in various studies. For instance, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which are structurally related, have been synthesized using multicomponent reactions of aldehydes or isatin with malononitrile and β-ketoesters . Another study describes an Umpolung strategy for the synthesis of Chiral Dispiro[2-amino-4, 5-dihydrofuran-3-carbonitrile]bisoxindoles .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “2-Amino-5-methyl-4,5-dihydrofuran-3-carbonitrile” are not detailed in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
2-Amino-4,5-dihydrofuran-3,4-dicarbonitriles undergo various chemical transformations. For instance, they can be thermally aromatized to 2-aminofuran-3-carbonitriles, which further undergo photoxidative ring transformation. Mild acidic hydrolysis leads to the formation of tetrahydro-2-oxofuran-3,4-dicarbo-nitriles. These compounds can be further converted into various derivatives like 2,5-dihydro-2-oxofuran-3-carbonitrile or 3,3a-dihydrofuro[3,4-c]pyrrole-1,4,6-trione (Arán, Pérez, & Soto, 1984).
Crystallographic Studies and Compliance Rules
Crystallographic data analysis of dihydrofuran carbonitrile derivatives has revealed the adherence to specific exchange rules like the chloro-methyl and bromo-methyl exchange rule. These studies are crucial in understanding the structural aspects of these compounds (Swamy et al., 2020).
Electrocatalytic Applications
Electrocatalytic methods have been employed for assembling 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This approach is efficient for the synthesis of complex organic molecules under mild conditions (Vafajoo et al., 2014).
Corrosion Inhibition
Certain derivatives of 2-amino-5-methyl-4,5-dihydrofuran-3-carbonitrile, like 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been found to be effective corrosion inhibitors for mild steel in acidic environments. This application is significant in the field of material science and industrial chemistry (Verma et al., 2015).
Manganese(III) Acetate Mediated Oxidative Cyclizations
Manganese(III) acetate is used in oxidative cyclizations involving 3-oxopropanenitriles to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This method expands the range of synthesizable heterocyclic compounds (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Multisubstituted Dihydrofurans Synthesis
A metal-free protocol for synthesizing multisubstituted dihydrofurans has been developed. This approach is notable for its environmental friendliness and versatility in producing various dihydrofuran derivatives (Gore et al., 2020).
Surface Chemistry and Corrosion Inhibition
Heterocyclic derivatives of 2-amino-5-methyl-4,5-dihydrofuran-3-carbonitrile have been studied for their surface properties and corrosion inhibition performance. This research has implications for developing new materials with enhanced surface characteristics and corrosion resistance (Hameed et al., 2020).
Synthesis and Biological Activity
Synthesis and biological activity studies of furan derivatives, including compounds like 2-amino-4,5-dihydrofuran-3-carbonitrile, have shown significant antibacterial and antifungal activities. This research is pivotal in the development of new pharmaceutical compounds (Loğoğlu et al., 2010).
Acid-Mediated Cyclization
Acid-mediated cyclization methods have been developed for the synthesis of various 2-amino-4-methyl-5-phenylfuran-3-carbonitrile derivatives, showcasing an alternative to previously reported basic conditions (Watanuki et al., 2004).
Eigenschaften
IUPAC Name |
5-amino-2-methyl-2,3-dihydrofuran-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(3-7)6(8)9-4/h4H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZMZAPEPTZBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(O1)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511561 | |
| Record name | 2-Amino-5-methyl-4,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methyl-4,5-dihydrofuran-3-carbonitrile | |
CAS RN |
59790-76-0 | |
| Record name | 2-Amino-5-methyl-4,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,4]Benzodioxino[2,3-d]pyridazine](/img/structure/B3065646.png)


![2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-](/img/structure/B3065674.png)









![1,4-Dithiaspiro[4.5]decan-6-ol](/img/structure/B3065726.png)